molecular formula C3H7N3 B100083 2-Aminoimidazoline CAS No. 19437-45-7

2-Aminoimidazoline

Cat. No.: B100083
CAS No.: 19437-45-7
M. Wt: 85.11 g/mol
InChI Key: DISXFZWKRTZTRI-UHFFFAOYSA-N
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Description

2-Aminoimidazoline is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms This compound is a derivative of imidazoline and is known for its significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoimidazoline can be synthesized through several methods. One common approach involves the cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent to facilitate the cyclization process.

Another method involves the condensation of N-arylcarbonimidodithioates with ethylenediamine . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoimidazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield imidazole derivatives, while substitution reactions can produce a variety of substituted imidazolines.

Scientific Research Applications

Antimicrobial Activity

2-Aminoimidazoline derivatives have been identified as potent antimicrobial agents. Research indicates that these compounds can effectively disrupt biofilm formation and resensitize multidrug-resistant bacteria to conventional antibiotics. For instance, a study demonstrated that a specific derivative, H10 , showed promise as a topical treatment for dermal infections caused by Pseudomonas aeruginosa and Staphylococcus aureus. The compound was nonbactericidal and promoted wound healing without causing skin irritation or immune reactions in vivo .

Antiparasitic Properties

Compounds based on this compound have shown significant efficacy against protozoan parasites such as Trypanosoma brucei (the causative agent of African trypanosomiasis) and Plasmodium falciparum (responsible for malaria). Bis(2-aminoimidazolines) have been highlighted as promising leads for antitrypanosomal drug development due to their curative effects in mouse models . These compounds are believed to interact with DNA and exhibit antimicrobial activity through binding to the minor groove of DNA at AT-rich sites.

Antitumor Activity

Recent studies have indicated that certain derivatives of this compound possess antitumor properties. For example, novel water-soluble derivatives have been developed that target tumor cells and exhibit antiproliferative effects. These compounds are being explored for their potential in cancer therapy due to their ability to inhibit cell proliferation effectively .

Coordination Chemistry and Catalysis

2-Aminoimidazolines have found applications in coordination chemistry and organocatalysis. Their ability to form stable complexes with metal ions makes them valuable in synthesizing various metal-organic frameworks (MOFs) and catalysts for organic reactions. The unique structural properties of this compound allow it to act as a ligand in numerous catalytic processes .

Biofilm Disruption

The ability of 2-aminoimidazole derivatives to disrupt biofilms is particularly noteworthy. Biofilms are clusters of microorganisms that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics. Compounds like H10 have demonstrated effectiveness in dispersing established biofilms, thereby enhancing the efficacy of existing antibiotics against biofilm-associated infections .

Case Studies

Application AreaCompound/DerivativeFindings/Results
AntimicrobialH10Disrupted biofilm formation; resensitized bacteria to antibiotics; nonbactericidal
AntiparasiticBis(2-aminoimidazolines)Curative effects against T. brucei in mouse models; potential for drug development
AntitumorNovel derivativesExhibited antiproliferative effects on tumor cells; promising for cancer therapy
Coordination ChemistryVarious derivativesEffective ligands for metal complexes; used in catalytic processes

Mechanism of Action

The mechanism of action of 2-aminoimidazoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. In medicinal chemistry, its derivatives have been shown to modulate the activity of enzymes and receptors, leading to therapeutic effects .

Comparison with Similar Compounds

    Imidazole: A structurally related compound that also contains a five-membered ring with two nitrogen atoms. Imidazole is widely used in pharmaceuticals and as a ligand in coordination chemistry.

    2-Iminoimidazolidine: Another related compound that shares a similar core structure but differs in the functional groups attached to the ring.

Uniqueness of 2-Aminoimidazoline: What sets this compound apart from its similar compounds is its unique combination of chemical reactivity and biological activity. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its potential therapeutic applications, particularly in antimicrobial and anticancer research, highlight its significance in medicinal chemistry .

Biological Activity

2-Aminoimidazoline (2-AI) is a compound that has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial and anti-biofilm applications. This article explores the biological activity of this compound, highlighting its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its imidazole ring structure, which is pivotal for its biological activity. Various derivatives of this compound have been synthesized to enhance its efficacy against specific pathogens. For instance, a pilot library of 2-aminoimidazole triazoles (2-AITs) was synthesized and evaluated for their antibacterial properties against Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA). These studies demonstrated that certain derivatives exhibited improved biofilm dispersal activities and antibacterial properties at low micromolar concentrations .

Antimicrobial Activity

The antimicrobial effects of this compound derivatives have been extensively studied. Notably, a variant known as H10 was shown to disrupt biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus, resensitizing these bacteria to antibiotics. In vitro assays indicated that H10 is non-bactericidal but promotes wound healing without harming skin integrity .

Key Findings on Antimicrobial Efficacy

  • Biofilm Disruption : this compound derivatives effectively disrupt biofilm formation in several multidrug-resistant strains, including MRSA and Pseudomonas aeruginosa.
  • Resensitization to Antibiotics : Compounds such as H10 have shown the ability to resensitize resistant bacteria to conventional antibiotics, enhancing treatment options for persistent infections .
  • Safety Profile : In vivo studies on swine skin demonstrated that H10 did not cause gross abnormalities or immune reactions, indicating a favorable safety profile for topical applications .

The mechanism by which this compound exerts its effects primarily involves the inhibition of biofilm formation and modulation of bacterial gene expression. For example, studies have indicated that these compounds can significantly reduce the expression of genes involved in the production of extracellular polymeric substances (EPS), which are crucial for biofilm stability .

1. Biofilm Inhibition in Clinical Isolates

A study focused on the application of a 2-aminoimidazole-based coating on titanium surfaces demonstrated a significant reduction in biofilm cells from clinical isolates of Staphylococcus aureus. The optimized coating process allowed for increased loading of the active compound, resulting in enhanced antibiofilm activity without affecting planktonic bacterial growth .

2. Arginase Inhibition

Research has identified 2-aminoimidazole amino acids as potential inhibitors of arginase, an enzyme linked to various diseases such as asthma and cardiovascular disorders. The most potent inhibitor from this study showed a binding affinity of Kd=2μMK_d=2\,\mu M and effectively attenuated airway hyperresponsiveness in murine models, suggesting therapeutic potential in managing conditions associated with arginine metabolism .

Comparative Efficacy Table

Compound/DerivativeTarget PathogenActivity TypeIC50 (µM)Notes
H10Pseudomonas aeruginosaBiofilm disruptionNot bactericidalPromotes wound healing
A1PHuman arginase IEnzyme inhibition2Reduces airway hyperresponsiveness
LC0024-NH2Clinical Staphylococcus aureusBiofilm inhibitionNot specifiedEffective on titanium surfaces

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 2-aminoimidazoline derivatives with high purity and yield?

  • Methodology : Use condensation reactions between cyanamide or substituted guanidines with α-hydroxy ketones or aldehydes under controlled pH and temperature. Purification via silicic acid chromatography is critical to isolate tautomer-free products, as impurities can skew biological activity assessments .
  • Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and confirm structures via 13C^{13}\text{C} NMR (signals at 155–166 ppm for imino carbons) and mass spectrometry .

Q. How do ionization states of this compound derivatives influence their DNA-binding affinity?

  • Methodology : Measure experimental pKa values using potentiometric titration (e.g., in water at 25°C) to determine ionization percentages at physiological pH. Compare with computational predictions (e.g., ChemAxon) to identify discrepancies caused by tautomerism .
  • Key Insight : Bis(2-aminoimidazolines) are dicationic at pH 7.4 (>85% ionized), enhancing electrostatic interactions with AT-rich DNA minor grooves. Neutral analogs (e.g., benzimidazoles) show reduced binding .

Advanced Research Questions

Q. How can researchers resolve contradictions between predicted and experimental pKa values for this compound derivatives?

  • Methodology : Validate computational models (e.g., DFT or QSPR) against experimental titration data. Account for tautomeric equilibria and solvent effects, which are often overlooked in software predictions. For example, bis(2-aminoimidazolines) exhibit pKa values 1.5–2 units higher than predicted due to stabilized dicationic states .
  • Application : Adjust synthetic strategies to introduce electron-withdrawing groups (e.g., pyridine substituents) to modulate pKa for targeted DNA binding .

Q. What biophysical techniques are optimal for quantifying this compound-DNA interactions?

  • Methodology :

  • Thermal Denaturation Assays : Measure ΔTm (increase in DNA melting temperature) to assess binding strength. For example, CD27 (a bis(this compound)) shows ΔTm = 7.0°C with (AT)4_4 sequences .
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-A transitions) upon ligand binding.
  • Surface Plasmon Resonance (SPR) : Determine kinetic parameters (Kd_d, kon_{on}/koff_{off}) for structure-activity relationship (SAR) studies .

Q. How do structural modifications (e.g., linker flexibility, planar scaffolds) enhance antiprotozoal activity of this compound derivatives?

  • Case Study : Replace rigid N-phenylbenzamide linkers with fluorene scaffolds to improve DNA minor groove fit. For instance, derivative 16 shows a 1.2°C higher ΔTm than its flexible counterpart 12 , correlating with 10-fold higher trypanocidal activity (IC50_{50} = 0.009 µM vs. 0.069 µM) .
  • SAR Insight : Planar, crescent-shaped molecules with dicationic charges achieve optimal AT-rich sequence selectivity and in vivo efficacy (e.g., CD27 cures acute trypanosomiasis in mice) .

Q. Methodological Challenges & Solutions

Q. What strategies mitigate cytotoxicity in this compound-based therapeutics?

  • Approach : Optimize logP values (target <5) via introduction of hydrophilic groups (e.g., sulfonates) to reduce off-target interactions. For example, derivatives with logP = 3.5–4.2 retain antiparasitic activity (IC50_{50} < 1 µM) while lowering L6 cell cytotoxicity (IC50_{50} > 200 µM) .
  • Validation : Use high-content screening (HCS) with live-cell imaging to assess mitochondrial membrane integrity and apoptosis pathways .

Q. How can computational modeling accelerate the design of novel this compound derivatives?

  • Tools :

  • Molecular Dynamics (MD) : Simulate DNA-ligand complexes to identify key hydrogen bonds (e.g., with thymine O2) and van der Waals contacts.
  • Docking Studies : Use AutoDock Vina to prioritize compounds with high binding scores to AT-rich motifs (e.g., AATT) .
    • Outcome : Predict >50% of synthesized derivatives to have sub-micromolar activity, reducing experimental trial cycles .

Properties

IUPAC Name

4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3/c4-3-5-1-2-6-3/h1-2H2,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISXFZWKRTZTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173069
Record name Imino ethyleneurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19437-45-7
Record name 4,5-Dihydro-1H-imidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19437-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imino ethyleneurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019437457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imino ethyleneurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINOIMIDAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1915565QY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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